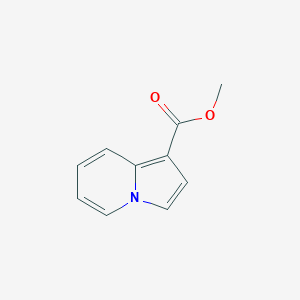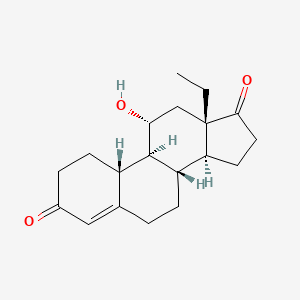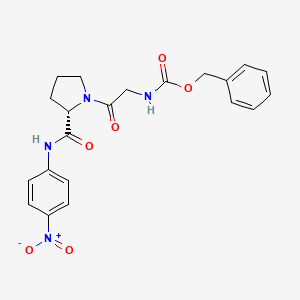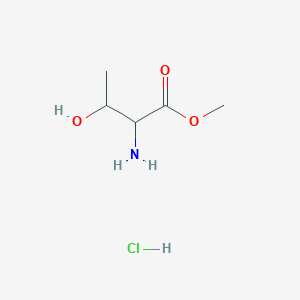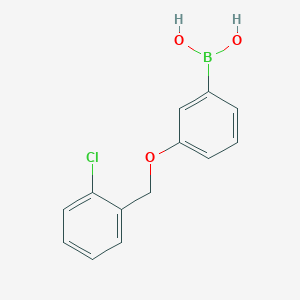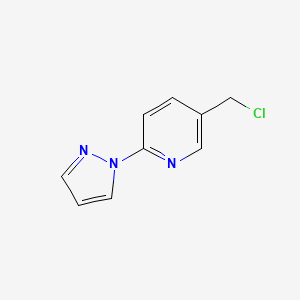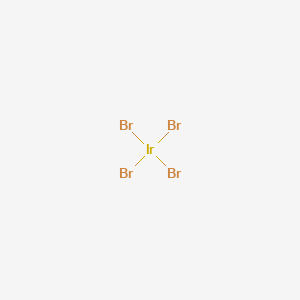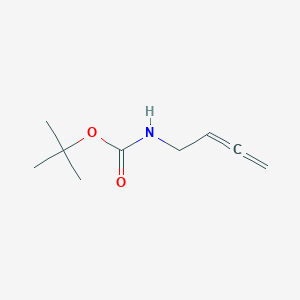
1-(Boc-amino)-2,3-butadiene
Descripción general
Descripción
“1-(Boc-amino)-2,3-butadiene” is a compound that contains a Boc-protected amino group. Boc (tert-butyloxycarbonyl) is a protecting group used in organic synthesis . It is commonly used to protect amines in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular structure of Boc-protected compounds can vary depending on the specific compound. In general, Boc-protected amines have a carbamate structure .
Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific structure of the compound. Boc-protected amines, in general, are stable under a variety of conditions .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Synthetic Applications : The synthesis and characterization of compounds involving "1-(Boc-amino)-2,3-butadiene" demonstrate its utility as a versatile intermediate in organic synthesis. For example, "1-Amino-3-siloxy-1,3-butadienes" represent a novel class of heteroatom-containing dienes, showcasing the potential of "this compound" derivatives for the Diels-Alder reaction, leading to a range of cyclic compounds with applications in material science and pharmaceuticals (Kozmin, Janey, & Rawal, 1999).
Catalytic Processes : Studies on "1,3-butadiene" derivatives have led to insights into catalytic processes, such as the copper-catalyzed borocyanation of 1-aryl-1,3-butadienes, which outlines a method for introducing functional groups into the butadiene framework, enhancing its utility in organic synthesis (Jia, Smith, Pulis, Perry, & Procter, 2019).
Environmental and Safety Implications
Pollutant Metabolism and Toxicity : The metabolism and toxicity of "1,3-butadiene," a related compound, have been extensively studied to understand its impact on health and the environment. These studies are crucial for developing safer industrial practices and mitigating the risks associated with exposure (Henderson, 1996).
Biodegradation and Environmental Fate : Research into the conversion of ethanol to "1,3-butadiene" over metal-promoted catalysts illustrates the potential for biobased production methods to lessen the environmental footprint of this important industrial chemical (Shylesh, Gokhale, Scown, Kim, Ho, & Bell, 2016).
Advanced Material Development
- Polymer Synthesis : "1,3-Butadiene" is a key monomer in the production of synthetic rubbers and polymers. The development and use of catalysts and synthetic methods involving "1,3-butadiene" derivatives, such as "this compound," play a significant role in advancing material sciences and engineering (Morrow, 1990).
Mecanismo De Acción
Direcciones Futuras
Propiedades
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h6H,1,7H2,2-4H3,(H,10,11) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPVMHVZVNBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561924 | |
| Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92136-43-1 | |
| Record name | tert-Butyl buta-2,3-dien-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Boc-amino)-2,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


